

1-Chloro-9,10-bis(phenylethynyl)anthracene

chemical structure and IUPAC name

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Compound of Interest

Compound Name:	1-Chloro-9,10-bis(phenylethynyl)anthracene
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An In-Depth Technical Guide to **1-Chloro-9,10-bis(phenylethynyl)anthracene**: Structure, Properties, and Applications

Introduction

1-Chloro-9,10-bis(phenylethynyl)anthracene, commonly abbreviated as CBPEA, is a substituted polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention for its potent fluorescent properties. As a derivative of the well-known fluorophore 9,10-bis(phenylethynyl)anthracene (BPEA), CBPEA possesses a unique combination of high quantum efficiency, chemical stability, and specific spectral characteristics that make it invaluable across diverse scientific fields. Its rigid, planar anthracene core, extended by two phenylethynyl arms, creates a large π -conjugated system responsible for its intense fluorescence. The strategic placement of a chlorine atom on the anthracene backbone further modulates its electronic properties, fine-tuning the emission wavelength.

This guide, intended for researchers and development professionals, provides a comprehensive overview of CBPEA, delving into its fundamental chemical structure, a plausible synthetic pathway, its detailed photophysical properties, and its primary applications in chemiluminescence, organic electronics, and advanced materials research.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific investigation. CBPEA is systematically named according to IUPAC nomenclature, which provides a precise description of its molecular architecture.

1.1. IUPAC Name and Chemical Structure

The formal IUPAC name for this compound is 1-chloro-9,10-bis(2-phenylethynyl)anthracene^[1]. This name precisely defines the location of the chloro-substituent (position 1) and the two phenylethynyl groups (positions 9 and 10) on the parent anthracene structure.

The structure consists of a central, tricyclic anthracene core. At the 9 and 10 positions, the molecule is substituted with phenylacetylene groups, which extend the π -conjugation. A single chlorine atom is substituted at the C1 position of the anthracene ring system.

Canonical

SMILES:C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)Cl^[1]

1.2. Key Identifiers and Properties

A summary of the essential identifiers and physical properties of CBPEA is provided below. It is worth noting that reported melting points show some variation in the literature, which may be attributable to the purity of the analyzed samples.

Property	Value	Source(s)
CAS Number	41105-35-5	[1] [2] [3]
Molecular Formula	<chem>C30H17Cl</chem>	[1] [2]
Molecular Weight	412.91 g/mol	[2] [3]
Appearance	Orange crystalline solid	[4]
Melting Point	165-167°C or 204-205°C	[4] [5]
Fluorescence	Intense Yellow-Green Emission	[4]
Solubility	Soluble in organic solvents (e.g., Dibutyl Phthalate)	[4]

Synthesis Pathway: A Mechanistic Perspective

While proprietary industrial synthesis methods may vary, a robust and widely applicable laboratory-scale synthesis of CBPEA can be logically designed based on the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is exceptionally effective for forming carbon-carbon bonds between terminal alkynes and aryl halides.

2.1. Causality of Reagent Selection

The proposed synthesis involves the coupling of a 1-chloro-9,10-dihaloanthracene precursor with phenylacetylene.

- **Precursor:** The ideal starting material is 1-chloro-9,10-dibromoanthracene. Bromine is chosen over chlorine or iodine at the coupling positions (9 and 10) as it offers a favorable balance of reactivity and stability for palladium-catalyzed reactions.
- **Catalyst System:** A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, is the cornerstone of the reaction, facilitating the oxidative addition step. A copper(I) co-catalyst, typically copper(I) iodide (CuI), is essential for activating the alkyne, forming a copper(I) acetylide intermediate that readily undergoes transmetalation to the palladium center.
- **Base and Solvent:** A mild base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide byproduct and regenerate the catalyst. A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction.

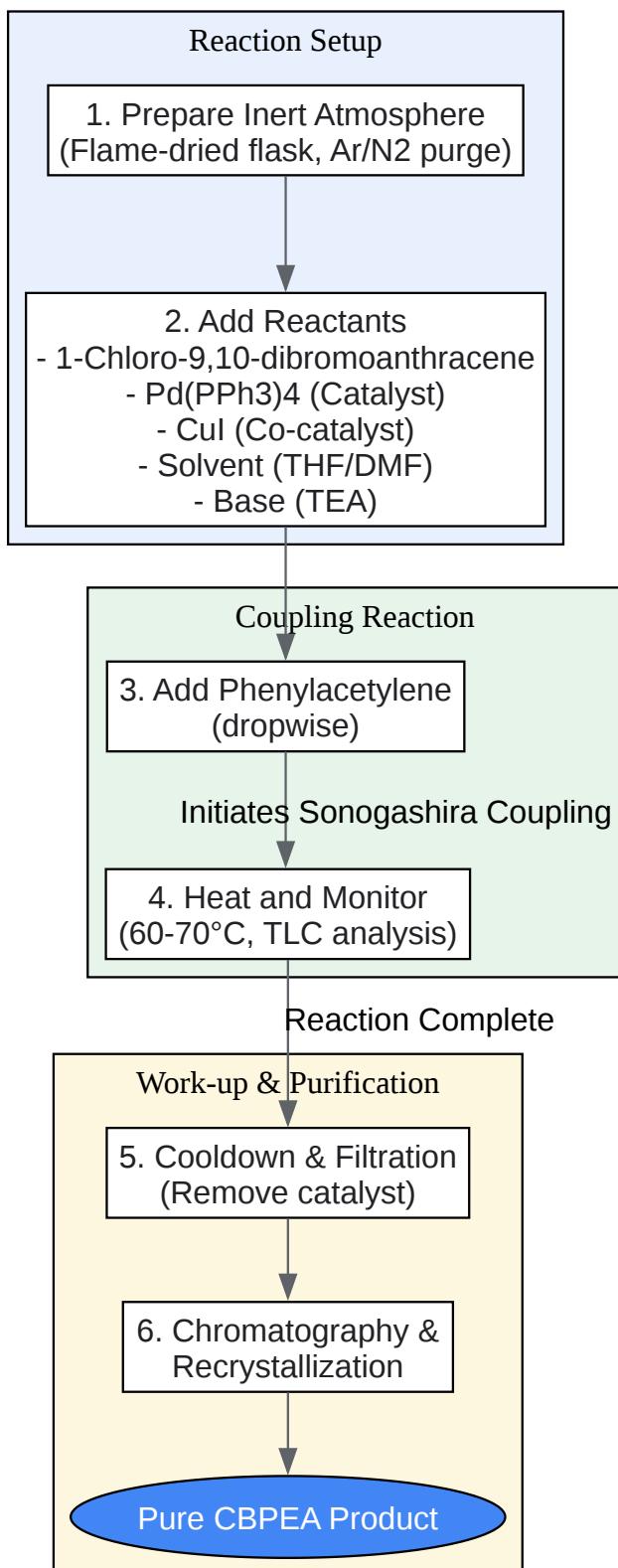
2.2. Hypothetical Experimental Protocol

The following protocol is a self-validating system. Successful synthesis would be confirmed by techniques such as NMR spectroscopy (disappearance of aryl-Br signals and appearance of alkyne signals), mass spectrometry (confirmation of the product's molecular weight), and HPLC (assessment of purity).

- **Inert Atmosphere:** To a flame-dried, three-neck flask equipped with a condenser and magnetic stirrer, add 1-chloro-9,10-dibromoanthracene (1.0 eq). The system is then purged with an inert gas (Argon or Nitrogen) for 15-20 minutes to prevent oxidative side reactions.

- Reagent Addition: Add the palladium catalyst $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq) and copper(I) iodide (0.10 eq). Introduce anhydrous THF or DMF as the solvent, followed by the amine base (e.g., TEA, 4.0 eq).
- Coupling Reaction: Add phenylacetylene (2.5 eq) dropwise to the stirring mixture. The excess ensures the complete reaction of the dibromo-precursor.
- Heating and Monitoring: Heat the reaction mixture to 60-70°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-24 hours).
- Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The solvent is removed under reduced pressure. The resulting crude solid is then purified, typically by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure orange crystalline product.

2.3. Synthesis Workflow Diagram



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Caption: Sonogashira coupling workflow for CBPEA synthesis.

Photophysical Properties and Mechanistic Insights

CBPEA's utility is rooted in its excellent photophysical characteristics. It is a highly efficient fluorophore, absorbing light in the visible spectrum and re-emitting it as an intense yellow-green glow[4].

3.1. Absorption and Emission

The extended π -conjugated system of CBPEA results in strong absorption bands in the blue-violet region of the electromagnetic spectrum. Upon excitation, the molecule is promoted from its ground state (S_0) to an excited singlet state (S_1). It then rapidly relaxes to the ground state via the emission of a photon, a process known as fluorescence.

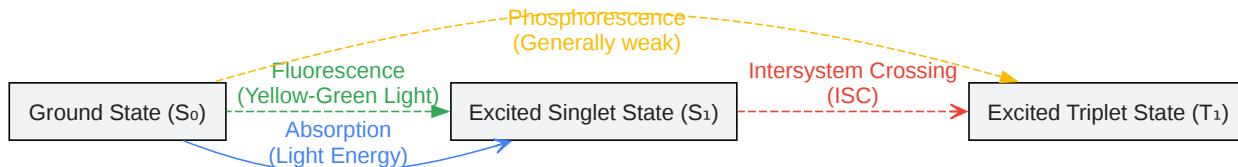
The key feature of CBPEA is that the chloro-substitution shifts the emission spectrum to the visible yellow-green range, which is particularly desirable for safety lighting and visual applications[4]. This is in contrast to the parent BPEA, which typically emits a greener light[6]. This bathochromic (red) shift is due to the electron-withdrawing nature of the chlorine atom, which perturbs the energy levels of the anthracene core's molecular orbitals.

3.2. Quantum Efficiency

A critical metric for any fluorophore is its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. CBPEA exhibits a superior quantum efficiency of approximately 0.34 when used in peroxyoxalate chemiluminescence systems, outperforming many standard fluorescent dyes[4]. This high efficiency is a direct result of its rigid molecular structure, which minimizes non-radiative decay pathways (like vibrational relaxation), thereby favoring the radiative process of fluorescence.

Photophysical Parameter	Value / Description	Source
Absorption Spectrum	Strong absorption in the blue-violet region	[7]
Emission Spectrum	Intense yellow-green fluorescence	[4]
Quantum Yield (Φ_F)	~0.34 (in peroxyoxalate systems)	[4]
Stability	Higher resistance to photobleaching than non-halogenated BPEA	[4]

3.3. Photophysical Pathway Diagram (Jablonski Diagram)



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Caption: Simplified Jablonski diagram for CBPEA photophysics.

Core Applications and Technical Significance

The unique properties of CBPEA make it a critical component in several high-technology applications.

4.1. High-Intensity Chemiluminescence

The most prominent application of CBPEA is as the fluorescent emitter in high-intensity "cyalume-type" lightsticks[4]. In these devices, the fluorescence is not initiated by light (photoluminescence) but by a chemical reaction (chemiluminescence).

- Mechanism: The lightstick contains two separate solutions. One contains a diaryl oxalate ester (e.g., bis(2,4,6-trichlorophenyl)oxalate, TCPO) and CBPEA. The other contains a hydrogen peroxide solution with a catalyst. When the inner vial is broken, the solutions mix, and the peroxide oxidizes the oxalate ester, forming a high-energy intermediate (hypothesized to be a 1,2-dioxetanedione). This intermediate is unstable and decomposes, transferring its energy to the CBPEA molecules. The excited CBPEA molecules then relax to their ground state by emitting the characteristic yellow-green light.
- Significance: CBPEA is the critical component for "30-minute" high-intensity lightsticks, where a bright, immediate source of light is required for safety or emergency situations[3][4].

4.2. Organic Electronics

CBPEA is a versatile compound for research in organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[8].

- OLEDs: In OLEDs, the high fluorescence quantum yield and stability of CBPEA make it an excellent candidate for an emitter layer dopant. Its structure allows for efficient charge transport, contributing to improved device efficiency and color purity in displays[8].
- OPVs: In solar cells, its strong absorption and ability to participate in energy transfer processes can help enhance overall energy conversion rates[8].

4.3. Advanced Materials and Probes

Beyond its primary uses, CBPEA serves as a key building block for synthesizing more complex functional materials with tailored photophysical properties[8]. Its derivatives are also explored in biochemical research as fluorescent probes for cellular imaging and analysis[8], and in the field of photon upconversion, where low-energy photons are converted into higher-energy light[7].

Conclusion

1-Chloro-9,10-bis(phenylethynyl)anthracene is more than just a chemical compound; it is a precisely engineered molecular tool. Its rational design, combining a rigid anthracene core with π -conjugating side arms and a strategically placed halogen, results in a fluorophore with exceptional brightness, stability, and a finely-tuned emission profile. From providing reliable, high-intensity light in emergency situations to enabling the next generation of organic electronic devices, CBPEA stands as a testament to the power of molecular engineering in materials science. Continued research into this and related structures promises to unlock further innovations in photochemistry, sensing, and advanced materials.

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